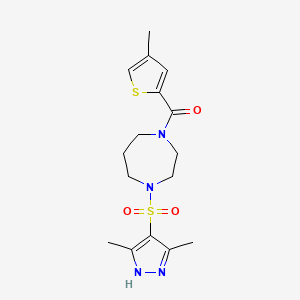

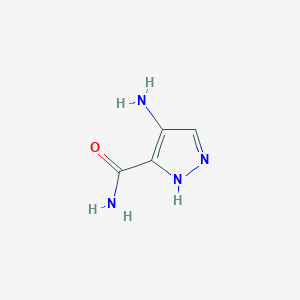

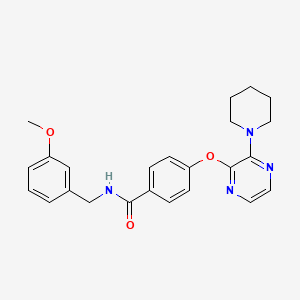

![molecular formula C8H9BrN2O B2536955 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1869739-39-8](/img/structure/B2536955.png)

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one” is a nitrogen-containing heterocycle . It is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . The empirical formula is C13H18BrN3O, and it has a molecular weight of 312.21 .

Molecular Structure Analysis

The molecular structure of “7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one” includes a pyrrole and a pyrazine ring, which are nitrogen-containing heterocycles . The SMILES string representation is CN1CCN(C(=O)C©©C)c2cc(Br)cnc12 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one”. Pyrrolopyrazine derivatives have been synthesized using various methods, but the specific reactions for this compound are not detailed in the search results .Physical And Chemical Properties Analysis

The compound “7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one” is a solid . Its empirical formula is C13H18BrN3O, and it has a molecular weight of 312.21 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthetic Pathways and Derivatives : Research has shown that pyrrolo[1,2-a]pyrazine derivatives can be synthesized through various chemical reactions, including bromination which yields dibromo and bromo derivatives, consistent with frontier-electron density calculations. Such derivatives serve as key intermediates in the synthesis of complex nitrogen heterocyclic compounds, highlighting their significance in organic synthesis (Paudler & Dunham, 1965).

Mechanisms and Computational Studies : Experimental and computational studies have been conducted to explore the mechanisms behind the formation of various pyrrolopyrazine derivatives. For instance, reactions of pyrrole derivatives with hydrazine monohydrate led to the unexpected formation of 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, indicating the complex nature of these reactions and the potential for discovering new compounds (Menges et al., 2013).

Applications in Material Science

Optoelectronic Materials : The pyrazine scaffold, including derivatives of 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, has been identified as an important structure in the development of organic optoelectronic materials. Methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which involve regio-selective amination reactions, have shown promise in creating materials with potentially valuable optical and thermal properties for optoelectronic applications (Meti et al., 2017).

Novel Heterocyclic Compounds

Cancer Chemoprevention and Biological Activities : Compounds derived from pyrrolo[1,2-a]pyrazine, such as those related to cancer chemopreventive oltipraz, have been synthesized to serve as alternative precursors to major metabolites, demonstrating their potential in biological activities. These compounds undergo reactions with glutathione, indicating their chemical competency in biological environments and potential relevance in therapeutic applications (Navamal et al., 2002).

Mecanismo De Acción

The mechanism of action for “7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one” is not clearly recognized . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Direcciones Futuras

Pyrrolopyrazine derivatives, including “7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

7-bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-10-8(12)7-2-6(9)4-11(5)7/h2,4-5H,3H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXNXMHACMHYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C2=CC(=CN12)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

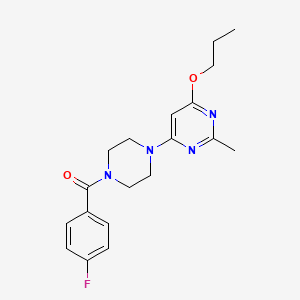

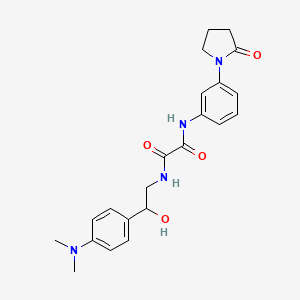

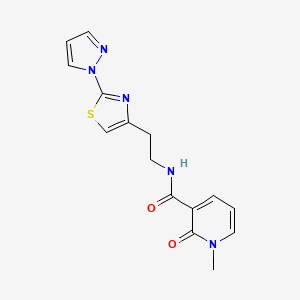

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2536874.png)

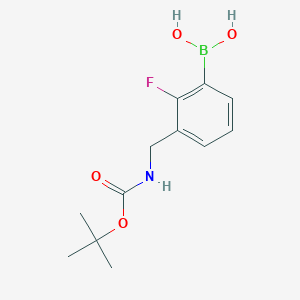

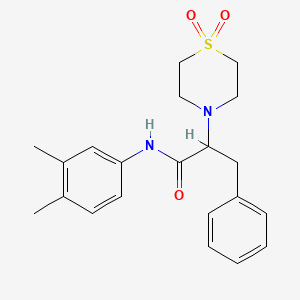

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)

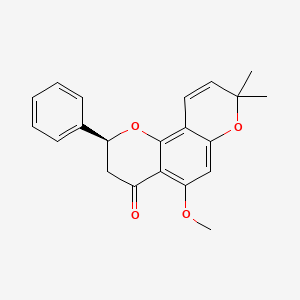

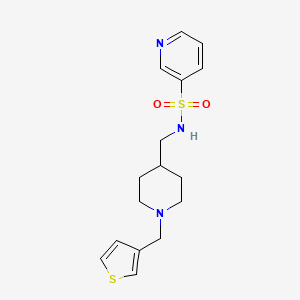

![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)